molecular formula C20H32O4 B1259183 (1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol

(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol

Cat. No. B1259183
M. Wt: 336.5 g/mol
InChI Key: YDKWKCQTFWTPEG-FCWXTNMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol is a natural product found in Persea indica with data available.

Scientific Research Applications

Cyclization and Dehydration Studies

Cyclization and dehydration studies of similar compounds show the formation of new hydrocarbons and provide insights into chemical structure transformations. For instance, dehydration of a related compound with phosphorus oxychloride resulted in three previously undescribed hydrocarbons with new carbon skeletons (Vlad et al., 2004). Similarly, isomerization studies of these compounds under the action of fluorosulfonic acid reveal transformations in cyclopropane rings at different temperatures (Barba, Ungur, & Vlad, 1989).

Synthesis of Novel Derivatives

Research also focuses on synthesizing novel derivatives of similar compounds. For example, the reaction of artemisinin with ethanolamine led to new azaartemisinin derivatives, which were evaluated for antimalarial and cytotoxic activities, showcasing potential pharmaceutical applications (Al-Oqail et al., 2003).

Structural and Stereochemical Analysis

Advanced structural and stereochemical analyses are conducted to better understand these compounds. This includes investigations into the geometry of the central carbon atom and its distortions in fenestrane skeletons, which can have implications for chemical reactivity and potential applications (Guidetti-Grept et al., 1995). Additionally, the exploration of multiple Wagner-Meerwein molecular rearrangements has led to the discovery of new compounds with unique hydrocarbon skeletons (Armenta-Salinas et al., 2019).

Biological Activity and Applications

Several studies have isolated new diterpenes from natural sources, revealing the biological activities of these compounds. For instance, new diterpenes were isolated from Kaempferia marginata and evaluated for their antimalarial, antituberculous, and antifungal activities, indicating potential therapeutic uses (Thongnest et al., 2005).

properties

Product Name

(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol

InChI

InChI=1S/C20H32O4/c1-10(2)12-8-13-16(4)9-19(22)17(12,5)20(13,23)15(24-19)14-11(3)6-7-18(14,16)21/h10-15,21-23H,6-9H2,1-5H3/t11-,12+,13+,14+,15-,16-,17-,18-,19+,20-/m1/s1

InChI Key

YDKWKCQTFWTPEG-FCWXTNMASA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H]1[C@@H]3[C@@]4([C@@H]5[C@]2(C[C@@]([C@]4([C@@H](C5)C(C)C)C)(O3)O)C)O)O

Canonical SMILES

CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5)C(C)C)C)(O3)O)C)O)O

synonyms

indicol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol
Reactant of Route 2
(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol
Reactant of Route 3
(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol
Reactant of Route 4
(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol
Reactant of Route 5
(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol
Reactant of Route 6
(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol

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